

# N-octadecyl-pSar25 mechanism of action in LNPs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | N-octadecyl-pSar25 |           |
| Cat. No.:            | B15547716          | Get Quote |

An In-depth Technical Guide on the Core Mechanism of Action of **N-octadecyl-pSar25** in Lipid Nanoparticles.

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] A critical component of LNP formulations is the hydrophilic polymer coating that shields the nanoparticle from opsonization, prevents aggregation, and prolongs circulation time.[1][2] For years, polyethylene glycol (PEG) has been the gold standard for this purpose. However, concerns about the immunogenicity of PEG, leading to accelerated blood clearance and potential hypersensitivity reactions, have prompted the search for alternatives.[3]

Polysarcosine (pSar), a polypeptoid based on the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a promising substitute for PEG.[4] pSar is biocompatible, biodegradable, and exhibits low immunogenicity. **N-octadecyl-pSar25** is a specific polysarcosine-lipid conjugate where an N-octadecyl lipid tail is attached to a polysarcosine polymer of 25 repeating units. This technical guide will delve into the mechanism of action of **N-octadecyl-pSar25** in LNPs, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.



# Physicochemical Properties of N-octadecyl-pSar25 LNPs

The incorporation of **N-octadecyl-pSar25** into LNP formulations influences their physicochemical properties, which are critical for their in vivo performance. These properties are typically characterized by particle size, polydispersity index (PDI), mRNA encapsulation efficiency, and zeta potential.

| Formulati<br>on        | lonizable<br>Lipid | pSar<br>Lipid  | Size (nm)  | PDI         | Encapsul<br>ation<br>Efficiency<br>(%) | Zeta<br>Potential<br>(mV) |
|------------------------|--------------------|----------------|------------|-------------|----------------------------------------|---------------------------|
| ALC-0315-<br>based LNP | ALC-0315           | C18-<br>pSar25 | 93.3 ± 2.4 | 0.10 ± 0.01 | 94.7 ± 0.7                             | -5.7 ± 0.4                |
| SM-102-<br>based LNP   | SM-102             | C18-<br>pSar25 | 86.2 ± 0.7 | 0.10 ± 0.01 | 95.3 ± 0.2                             | -6.3 ± 0.3                |

Table adapted from Kang et al., 2024.

## **Core Mechanism of Action**

The mechanism of action of **N-octadecyl-pSar25** LNPs can be broken down into several key stages: formulation and stabilization, systemic circulation and cellular uptake, and endosomal escape and cargo release.

## **LNP Formulation and Stabilization**

LNPs are typically formed by the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo at a low pH. The **N-octadecyl-pSar25**, along with the ionizable lipid, helper lipid (e.g., DSPC), and cholesterol, self-assembles into a nanoparticle structure with a core containing the nucleic acid. The hydrophilic pSar25 chains of **N-octadecyl-pSar25** orient towards the aqueous exterior, forming a protective corona around the LNP. This corona provides steric hindrance, preventing aggregation and reducing protein adsorption.





Click to download full resolution via product page

LNP with N-octadecyl-pSar25

## **Systemic Circulation and Cellular Uptake**

Once administered, the hydrophilic pSar corona minimizes opsonization (the process of marking pathogens for phagocytosis), thereby reducing clearance by the mononuclear phagocyte system. This "stealth" property, similar to that conferred by PEG, prolongs the circulation half-life of the LNPs, increasing the probability of them reaching target tissues.

Cellular uptake of LNPs is primarily mediated by endocytosis. The specific endocytic pathway can vary depending on the cell type and the surface properties of the LNP.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]



- 2. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA carg... [ouci.dntb.gov.ua]
- 3. Endosomal escape: A bottleneck for LNP-mediated therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-octadecyl-pSar25 mechanism of action in LNPs].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547716#n-octadecyl-psar25-mechanism-of-action-in-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com